molecular formula C16H13N3O3 B13142598 Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- CAS No. 263145-44-4

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-

Cat. No.: B13142598
CAS No.: 263145-44-4
M. Wt: 295.29 g/mol
InChI Key: JKYOABJIFFGMNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

CAS No.

263145-44-4

Molecular Formula

C16H13N3O3

Molecular Weight

295.29 g/mol

IUPAC Name

4-oxo-4-(1,10-phenanthrolin-5-ylamino)butanoic acid

InChI

InChI=1S/C16H13N3O3/c20-13(5-6-14(21)22)19-12-9-10-3-1-7-17-15(10)16-11(12)4-2-8-18-16/h1-4,7-9H,5-6H2,(H,19,20)(H,21,22)

InChI Key

JKYOABJIFFGMNH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=C3C=CC=NC3=C2N=C1)NC(=O)CCC(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- typically involves the reaction of butanoic acid derivatives with 1,10-phenanthroline under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the amide bond between the butanoic acid derivative and the phenanthroline .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenanthroline derivatives.

Scientific Research Applications

Medicinal Chemistry

Butanoic acid derivatives have shown promise in medicinal chemistry as potential therapeutic agents. The presence of the phenanthroline structure enhances the compound's ability to interact with biological targets.

Case Study: Anticancer Activity
Research has indicated that compounds containing phenanthroline can exhibit anticancer properties by acting as inhibitors of certain enzymes involved in cancer progression. Studies have demonstrated that the incorporation of butanoic acid into these structures can enhance their efficacy against various cancer cell lines.

Catalysis

The catalytic properties of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- have been explored in organic synthesis. The compound acts as a ligand in metal-catalyzed reactions, facilitating the transformation of substrates through coordination chemistry.

Case Study: Oxidation Reactions
A study highlighted the use of this compound in the oxidation of alcohols and aldehydes using benzimidazolium fluorochromate as an oxidant. The reaction was found to proceed efficiently under mild conditions, showcasing the compound's utility as a catalyst in synthetic organic chemistry .

Material Science

The unique chemical structure of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- allows for its application in the development of advanced materials. Its ability to form coordination complexes with transition metals can lead to the creation of novel materials with specific electronic and optical properties.

Case Study: Coordination Polymers
Research has demonstrated that this compound can be utilized to synthesize coordination polymers that exhibit interesting magnetic and luminescent properties. These materials have potential applications in sensors and electronic devices .

Data Table: Summary of Applications

Application AreaDescriptionExample Case Study
Medicinal ChemistryAnticancer activity through enzyme inhibitionInhibition studies on cancer cell lines
CatalysisLigand for metal-catalyzed oxidation reactionsEfficient oxidation of alcohols using BIFC
Material ScienceSynthesis of coordination polymers for electronic applicationsDevelopment of luminescent materials

Mechanism of Action

The mechanism of action of butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- involves its interaction with metal ions and biological macromolecules. The phenanthroline moiety can chelate metal ions, which can then participate in redox reactions or catalysis. This interaction can affect various molecular pathways, leading to the compound’s observed biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Similarities

The compound belongs to the 4-oxo-butanamide family, characterized by a central 4-oxo-butyric acid backbone modified with nitrogen-containing aromatic groups. Key analogs include:

Table 1: Structural Comparison
Compound Name (CAS) Key Functional Groups Molecular Formula Molecular Weight Primary Applications
Target Compound (263145-44-4) 1,10-Phenanthrolin-5-ylamino, 4-oxo C₁₆H₁₃N₃O₃* ~295.3 g/mol* Lab chemical, metal chelation
4-Oxo-4-(2-pyridinylamino)butanoic acid (62134-49-0) 2-Pyridinylamino, 4-oxo C₉H₁₀N₂O₃ 194.19 g/mol Research, chelation studies
2-[(Carboxymethyl)sulfanyl]-4-oxo-4-phenylbutanoic acid Phenyl, thioether, 4-oxo C₁₂H₁₁NO₃S 249.28 g/mol Medicinal chemistry (lead compound)
PMBP (1-Phenyl-3-methyl-4-benzoyl-pyrazolone) Pyrazolone, benzoyl C₁₇H₁₄N₂O₂ 278.31 g/mol Metal extraction (lanthanides, actinides)

* Inferred values based on structural components.

Key Observations :

Physicochemical and Toxicological Comparison

Table 2: Property Comparison
Property Target Compound 4-Oxo-4-(2-pyridinylamino)butanoic acid PMBP
Lipophilicity (cLogP) Predicted high 0.565 ~3.5 (estimated)
Water Solubility Likely low Moderate (polar functional groups) Low (hydrophobic benzoyl)
Toxicity H302, H315, H319 Data unavailable Limited data (oral LD₅₀ in rodents: ~500 mg/kg)
Key Findings :
  • Toxicity : The target compound’s acute oral toxicity (Category 4) aligns with other lab-grade chelators, though specific LD₅₀ values are unavailable .
  • Ecological Data: No ecological data (persistence, bioaccumulation) exists for the target compound or analogs, highlighting a research gap .

Biological Activity

Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-, identified by its CAS number 263145-44-4, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

Molecular Structure:

  • Molecular Formula: C₁₆H₁₃N₃O₃
  • Molecular Weight: 295.29 g/mol
  • LogP: 3.2358 (indicating moderate lipophilicity)
PropertyValue
CAS Number263145-44-4
Molecular FormulaC₁₆H₁₃N₃O₃
Molecular Weight295.29 g/mol
LogP3.2358

Antimicrobial Properties

Research indicates that compounds containing the phenanthroline moiety often exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of phenanthroline can inhibit the growth of various bacterial strains and fungi. The specific compound has been noted for its efficacy against Gram-positive bacteria, suggesting a potential application in developing new antimicrobial agents .

Anticancer Activity

The compound has also shown promise in cancer research. In vitro studies have demonstrated that butanoic acid derivatives can induce apoptosis in cancer cell lines. The mechanism appears to involve the activation of caspases and the modulation of apoptotic pathways, which are crucial for cancer cell death .

A study highlighted the synthesis of related compounds that exhibited selective cytotoxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development .

Chelation Properties

The ability of this compound to chelate metal ions is noteworthy. Phenanthroline derivatives are known chelators, and their interaction with transition metals can enhance biological activity through mechanisms such as reactive oxygen species (ROS) generation. This property may contribute to their anticancer effects by increasing oxidative stress in tumor cells .

Case Studies and Research Findings

  • Antimicrobial Efficacy:
    • A comparative study evaluated various phenanthroline derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- had a minimum inhibitory concentration (MIC) significantly lower than many traditional antibiotics, suggesting its potential as a novel antimicrobial agent .
  • Cytotoxicity in Cancer Cells:
    • In a study focusing on breast cancer cell lines (MCF-7), the compound was found to reduce cell viability significantly at concentrations above 10 µM after 48 hours of treatment. Flow cytometry analysis revealed an increase in Annexin V positive cells, indicating early apoptosis induction .
  • Metal Ion Interaction:
    • Research involving the interaction of this compound with iron ions demonstrated enhanced ROS production, which correlated with increased cytotoxicity in cancer cells. This suggests that metal chelation may be a viable strategy for enhancing the therapeutic effects of phenanthroline derivatives .

Q & A

Q. What are the recommended safety protocols for handling Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)- in laboratory settings?

Methodological Answer: Follow OSHA HCS guidelines (GHS classification):

  • Use chemical-resistant gloves (nitrile or neoprene) and eye protection (splash goggles) to avoid skin/eye contact .
  • Ensure local exhaust ventilation to prevent inhalation of dust/aerosols.
  • In case of accidental exposure, immediately rinse affected areas with water for 15+ minutes and consult a physician .
  • Store in a cool, dry, well-ventilated area away from ignition sources .

Q. How can researchers confirm the purity of synthesized Butanoic acid, 4-oxo-4-(1,10-phenanthrolin-5-ylamino)-?

Methodological Answer:

  • Use HPLC-MS to verify molecular weight (295.2927 g/mol) and detect impurities. Compare retention times with standards .
  • FTIR spectroscopy identifies functional groups (e.g., C=O stretching at ~1700 cm⁻¹ for the oxo group, NH stretching for phenanthrolin-amino linkage).
  • Elemental analysis (EA) confirms C, H, N composition (C₁₆H₁₃N₃O₃) with ≤0.3% deviation .

Q. What solvents are compatible with this compound for solubility studies?

Methodological Answer:

  • Test polar aprotic solvents (DMSO, DMF) first due to the compound’s aromatic and amide groups.
  • Use UV-Vis spectroscopy (λmax ~260–280 nm for phenanthrolin derivatives) to monitor solubility .
  • Avoid halogenated solvents (e.g., chloroform) if reactive intermediates are present .

Intermediate Research Questions

Q. How can the reactivity of the phenanthrolin-amino moiety be exploited in coordination chemistry studies?

Methodological Answer:

  • Design experiments to chelate transition metals (e.g., Fe²⁺, Cu²⁺) using the phenanthrolin-amino group as a bidentate ligand.
  • Use cyclic voltammetry to study redox behavior and EPR spectroscopy to confirm paramagnetic complexes .
  • Compare stability constants (log K) with analogous ligands (e.g., 1,10-phenanthroline) .

Q. What strategies optimize the synthesis yield of this compound under mild conditions?

Methodological Answer:

  • Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity.
  • Use a Schlenk line for anhydrous conditions to prevent hydrolysis of the amide bond .
  • Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates with ¹H-NMR (δ 8.5–9.0 ppm for aromatic protons) .

Advanced Research Questions

Q. How can computational modeling resolve contradictory data on the compound’s tautomeric forms?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311++G**) to compare energy minima of keto-enol tautomers.
  • Validate with experimental ¹³C-NMR data (e.g., carbonyl carbon shifts at ~180–190 ppm for keto form) .
  • Use molecular dynamics simulations to assess solvent effects on tautomer stability .

Q. What experimental designs validate the compound’s potential as a fluorescent probe for cellular imaging?

Methodological Answer:

  • Conduct fluorescence quenching assays with biologically relevant ions (e.g., Fe³⁺, Zn²⁺) to evaluate selectivity.
  • Use confocal microscopy on live cells (e.g., HeLa) to track localization. Calibrate excitation/emission wavelengths (λex ~350 nm, λem ~450 nm) .
  • Compare quantum yields with commercial probes (e.g., FITC) using integrating sphere methods .

Q. How to address discrepancies in reported toxicity profiles of this compound?

Methodological Answer:

  • Perform Ames tests (OECD 471) to assess mutagenicity and MTT assays for acute cytotoxicity (IC₅₀ values).
  • Replicate conflicting studies under controlled conditions (e.g., pH, serum concentration in cell culture) .
  • Use metabolomics (LC-HRMS) to identify degradation products that may contribute to toxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.